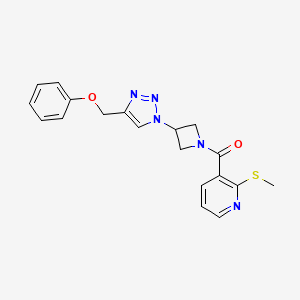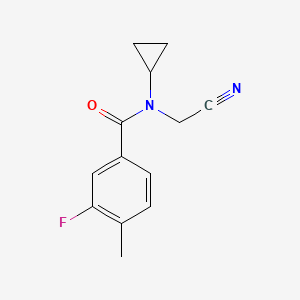![molecular formula C24H25N5O2 B2574852 8-methyl-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one CAS No. 1105212-86-9](/img/structure/B2574852.png)
8-methyl-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-methyl-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one is a complex organic compound that belongs to the class of pyrimidoindoles This compound is characterized by its unique structure, which includes a pyrimidoindole core, a phenylpiperazine moiety, and a methyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 8-methyl-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one typically involves multiple steps:
Formation of the Pyrimidoindole Core: The initial step involves the synthesis of the pyrimidoindole core. This can be achieved through a cyclization reaction of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylpiperazine Moiety: The phenylpiperazine group is introduced through a nucleophilic substitution reaction. This step often requires the use of a suitable leaving group and a base to facilitate the substitution.
Addition of the Methyl Group: The methyl group is introduced via alkylation reactions, using methylating agents such as methyl iodide or dimethyl sulfate.
Final Assembly: The final step involves the coupling of the previously synthesized intermediates to form the target compound. This step may require the use of coupling reagents and catalysts to achieve high yields.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure scalability, cost-effectiveness, and environmental sustainability. Techniques such as continuous flow chemistry and green chemistry principles may be employed to enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the phenylpiperazine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Bases like sodium hydroxide or potassium carbonate, along with suitable solvents like dimethylformamide or acetonitrile, are commonly employed.
Major Products Formed
Oxidation: Formation of N-oxides and other oxidized derivatives.
Reduction: Formation of alcohols and reduced derivatives.
Substitution: Formation of substituted pyrimidoindole derivatives.
Aplicaciones Científicas De Investigación
8-methyl-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Biological Studies: It is used as a probe to study various biological pathways and molecular interactions.
Pharmacology: The compound is evaluated for its pharmacokinetic and pharmacodynamic properties.
Industrial Applications: It may be used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 8-methyl-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The phenylpiperazine moiety is known to interact with neurotransmitter receptors, while the pyrimidoindole core may interact with DNA and other biomolecules. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 8-methyl-3-[3-oxo-3-(4-benzylpiperazin-1-yl)propyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one
- 8-methyl-3-[3-oxo-3-(4-methylpiperazin-1-yl)propyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one
- 8-methyl-3-[3-oxo-3-(4-ethylpiperazin-1-yl)propyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one
Uniqueness
The uniqueness of 8-methyl-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-3H,4H,5H-pyrimido[5,4-b]indol-4-one lies in its specific structural features, such as the phenylpiperazine moiety, which imparts distinct pharmacological properties. This compound’s ability to interact with multiple molecular targets makes it a versatile candidate for various scientific research applications.
Propiedades
IUPAC Name |
8-methyl-3-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-5H-pyrimido[5,4-b]indol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25N5O2/c1-17-7-8-20-19(15-17)22-23(26-20)24(31)29(16-25-22)10-9-21(30)28-13-11-27(12-14-28)18-5-3-2-4-6-18/h2-8,15-16,26H,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGJAIIZYFMQTSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)NC3=C2N=CN(C3=O)CCC(=O)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-oxopyrrolidin-1-yl)phenyl]naphthalene-1-sulfonamide](/img/structure/B2574772.png)
![(E)-N-(3-(1H-imidazol-1-yl)propyl)-N-(6-ethylbenzo[d]thiazol-2-yl)-3-(thiophen-2-yl)acrylamide hydrochloride](/img/structure/B2574773.png)

![N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-3-[(4-fluorophenyl)sulfanyl]propanamide](/img/structure/B2574775.png)
![3-Methyl-5-(1-methyl-1H-pyrazol-5-yl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B2574776.png)
![3-(Furan-2-yl)-6-{4-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2574777.png)

![6-Chloro-3-(4-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2574784.png)




![N-(2-chlorophenyl)-2-{7-methyl-3-oxo-5-phenyl-2H,3H-[1,2,4]triazolo[4,3-c]pyrimidin-2-yl}acetamide](/img/structure/B2574792.png)
